2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of thieno[2,3-d]pyrimidine derivatives. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is structurally similar to compounds that inhibit enzymes involved in nucleotide synthesis, such as thymidylate synthase and dihydrofolate reductase . By inhibiting these enzymes, the compound can disrupt DNA and RNA synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxybenzamide: Similar in structure and explored for its biological activities.
Thieno[2,3-d]pyrimidine derivatives: Known for their diverse biological activities and potential therapeutic applications.
Uniqueness
2-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3S/c1-2-7-16(8-3-1)19-12-18-20(22-14-23-21(18)25-19)24-11-10-15-6-4-5-9-17(15)13-24/h1-9,12,14H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKDQAEFAFFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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